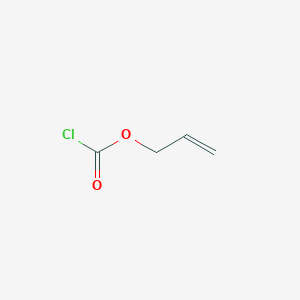

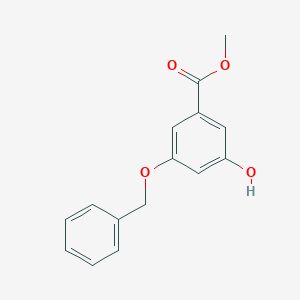

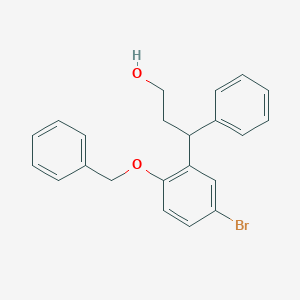

![molecular formula C₁₅H₂₀O₄ B041558 2-{[(5-Methylhexyl)oxy]carbonyl}benzoesäure CAS No. 92135-04-1](/img/structure/B41558.png)

2-{[(5-Methylhexyl)oxy]carbonyl}benzoesäure

Übersicht

Beschreibung

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a 5-methylhexyl group through an oxycarbonyl linkage.

Wissenschaftliche Forschungsanwendungen

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Wirkmechanismus

Target of Action

The primary targets of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid are mosquitoes, specifically Aedes aegypti , Culex quinquefasciatus , and Anopheles stephensi . These species are vectors for many diseases of public health concern .

Mode of Action

The compound interacts with its targets by causing a high percent mortality rate in a dose-dependent manner . It significantly increases the level of superoxide dismutase , catalase , α, β esterase and Glutathione-S-transferase after 24 hours of the treatment period .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and detoxification. The increase in superoxide dismutase and catalase levels suggests an enhanced response to oxidative stress, while the increase in α, β esterase and Glutathione-S-transferase levels indicates an increased detoxification process .

Pharmacokinetics

The compound’s effectiveness in causing mortality in mosquitoes suggests that it is readily bioavailable and can reach its target effectively .

Result of Action

The compound causes DNA damage in all tested insects, as confirmed by the comet assay . Histopathological examinations of treated larvae showed shrunken body posture, damaged epithelial cells, and microvillus as compared to control organisms .

Action Environment

This suggests that the compound’s action, efficacy, and stability may be influenced by the specific biological and environmental factors associated with its target species .

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid with 5-methylhexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, employing industrial-scale chromatography or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitrobenzoic acids, bromobenzoic acids, and sulfonic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid

- 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid

- 2-{[(4-Methylheptyl)oxy]carbonyl}benzoic acid

Uniqueness

2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 5-methylhexyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Eigenschaften

IUPAC Name |

2-(5-methylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEXECONEPQHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913546 | |

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92135-04-1, 97906-34-8 | |

| Record name | Mono-5-methylhexylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092135041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

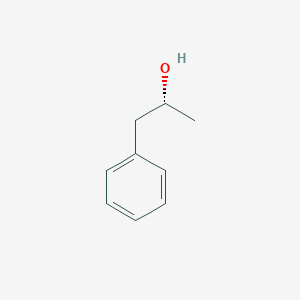

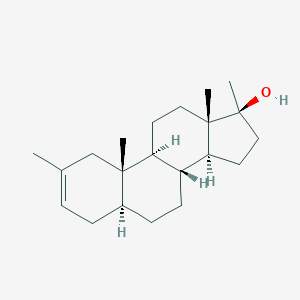

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)